molecular formula C22H24N2O5 B4985732 N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)acetamide

Cat. No. B4985732
M. Wt: 396.4 g/mol
InChI Key: ZYARCCMLZJFGFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)acetamide, commonly referred to as DPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA is a member of the pyrrolidinylacetamide family of compounds, which are known for their diverse pharmacological properties.

Mechanism of Action

The exact mechanism of action of DPA is not fully understood, but it is thought to act as a modulator of various cellular pathways. DPA has been shown to interact with a variety of proteins and enzymes, including histone deacetylases and proteasomes, which may explain its diverse pharmacological properties.
Biochemical and physiological effects:
DPA has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activity. DPA has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using DPA in lab experiments is its diverse pharmacological properties, which make it useful in a variety of applications. However, one limitation is that the exact mechanism of action of DPA is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on DPA. One area of interest is the development of novel compounds based on the structure of DPA, which may have improved pharmacological properties. Another area of interest is the investigation of the exact mechanism of action of DPA, which may lead to a better understanding of its diverse pharmacological properties. Additionally, further research is needed to determine the safety and efficacy of DPA in human clinical trials.

Synthesis Methods

DPA can be synthesized using a variety of methods, including the reaction between 3,4-dimethoxyphenylacetic acid and N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)acetamide in the presence of a suitable catalyst. Other methods include the use of alternative starting materials and modifications to the reaction conditions.

Scientific Research Applications

DPA has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, DPA has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, DPA has been shown to have anti-tumor activity and may be useful in the development of new cancer treatments. In drug development, DPA has been used as a starting material for the synthesis of novel compounds with improved pharmacological properties.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-15(25)23(12-11-16-9-10-19(28-2)20(13-16)29-3)18-14-21(26)24(22(18)27)17-7-5-4-6-8-17/h4-10,13,18H,11-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYARCCMLZJFGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCC1=CC(=C(C=C1)OC)OC)C2CC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)acetamide

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